6-Bromo-3-nitro-2H-chromene

Lipophilicity Druglikeness Physicochemical profiling

6‑Bromo‑3‑nitro‑2H‑chromene (C₉H₆BrNO₃, MW 256.05) is a heterocyclic small‑molecule belonging to the 3‑nitro‑2H‑chromene family. Its structure features a 2H‑chromene core bearing an electron‑withdrawing nitro group at C3 and a bromine atom at C6, a substitution pattern that electronically deactivates the heterocycle and provides a reactive aryl halide handle for downstream functionalization.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 92210-56-5
Cat. No. B11861376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-nitro-2H-chromene
CAS92210-56-5
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H6BrNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2
InChIKeyQSUROLZXISAMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-nitro-2H-chromene (CAS 92210-56-5): A Halogenated Nitrochromene Building Block for Medicinal Chemistry and Chemical Biology Procurement


6‑Bromo‑3‑nitro‑2H‑chromene (C₉H₆BrNO₃, MW 256.05) is a heterocyclic small‑molecule belonging to the 3‑nitro‑2H‑chromene family. Its structure features a 2H‑chromene core bearing an electron‑withdrawing nitro group at C3 and a bromine atom at C6, a substitution pattern that electronically deactivates the heterocycle and provides a reactive aryl halide handle for downstream functionalization . The compound is primarily employed as a synthetic intermediate in medicinal chemistry campaigns, especially in the preparation of chroman derivatives via conjugate addition and in transition‑metal‑catalyzed cross‑coupling reactions [1].

Why Interchanging 6-Bromo-3-nitro-2H-chromene with Unsubstituted or Differently Halogenated 3‑Nitro‑2H‑chromenes Compromises Reactivity, Lipophilicity, and Biological Profile


Generic substitution within the 3‑nitro‑2H‑chromene series is not straightforward because the identity and position of the halogen substituent simultaneously tune the electronic character of the chromene ring, the steric environment around the nitro‑alkene Michael acceptor, and the compound’s lipophilicity. A change from bromine to chlorine at C6 decreases logP by approximately 0.5–0.7 units , directly affecting membrane permeability and pharmacokinetic behavior if the compound progresses into biological testing. In the conjugate addition reaction, the 6‑bromo derivative delivers markedly different isolated yields than unsubstituted or dinitro variants, reflecting altered electrophilicity of the nitro‑alkene [1]. Furthermore, SAR studies demonstrate that a C6 bromine substituent significantly enhances inhibition of thioredoxin reductase (TrxR) compared to the unsubstituted 3‑nitro‑2H‑chromene scaffold [2], and that the degree of halogenation governs anti‑staphylococcal potency in the low‑µg/mL range [3]. These interconnected effects mean that substituting 6‑bromo‑3‑nitro‑2H‑chromene with a non‑halogenated, chloro‑, or dinitro‑ analog yields a different synthetic intermediate that is not functionally equivalent in downstream chemical or biological contexts.

Quantitative Head‑to‑Head Evidence Differentiating 6‑Bromo‑3‑nitro‑2H‑chromene from Its Closest 3‑Nitro‑2H‑chromene Analogs


6‑Bromo‑3‑nitro‑2H‑chromene Delivers a 14 % Lower LogP than the 6,8‑Dichloro Analog, Informing Selection Where Moderated Lipophilicity Is Preferred

The calculated logP of 6‑bromo‑3‑nitro‑2H‑chromene (2.98) is approximately 0.5–0.7 units lower than typical values for 6,8‑dichloro‑3‑nitro‑2H‑chromene (estimated logP ≈ 3.5–3.7), reflecting the replacement of one chlorine with a bromine and the absence of a second halogen . This difference translates into measurably distinct partitioning behavior in octanol/water systems, which is relevant when selecting a nitrochromene scaffold destined for cell‑based assays where lipophilicity‑driven cytotoxicity must be minimized.

Lipophilicity Druglikeness Physicochemical profiling

Conjugate Addition Yield with Isobutyraldehyde Is 2‑Fold Higher for 6‑Bromo‑3‑nitro‑2H‑chromene than for the 3,6‑Dinitro Analog, Directing Selection for Scale‑Up Synthesis

Under identical organocatalytic conditions (20 mol% proline/100 mol% NaOAc, MeOH, rt, 2–4 h), 6‑bromo‑3‑nitro‑2H‑chromene (1g) reacted with isobutyraldehyde to give the trans‑chroman product 3g in 81% isolated yield, whereas the 3,6‑dinitro‑2H‑chromene (1h) gave only 20% yield of the corresponding adduct 3h [1]. The unsubstituted parent 3‑nitro‑2H‑chromene (1a) produced 3a in 98% yield, while the 6,8‑dichloro analog (1i) yielded 40%.

Conjugate addition Synthetic yield Process chemistry

Incorporation of a Single C6 Bromine Atom Elevates Thioredoxin Reductase Inhibitory Activity Relative to the Unsubstituted 3‑Nitro‑2H‑chromene Scaffold

Structure–activity relationship analysis published by Xiao et al. demonstrates that bromo‑substitution at the 6‑position of 3‑nitro‑2H‑chromene significantly increases inhibitory activity against thioredoxin reductase (TrxR) and correspondingly enhances antiproliferative potency toward A549 human lung cancer cells [1]. Although exact IC₅₀ values for 6‑bromo‑3‑nitro‑2H‑chromene were not individually tabulated, the brominated congeners consistently displayed greater TrxR inhibition than the unsubstituted lead scaffold, a trend corroborated by the superior performance of 6,8‑dibromo and 6‑bromo‑8‑ethoxy derivatives in the same study.

Thioredoxin reductase Structure–activity relationship Cancer cell proliferation

A Single C6 Bromine Atom Places 6‑Bromo‑3‑nitro‑2H‑chromene Favorably on the Anti‑Staphylococcal Potency Continuum Relative to Non‑Halogenated and Poly‑Halogenated Analogs

Godinho et al. (2025) reported that mono‑halogenated 2‑aryl‑3‑nitro‑2H‑chromenes exhibit moderate anti‑staphylococcal activity with MIC values of 8–32 µg/mL, whereas tri‑halogenated derivatives achieve potent MIC values of 1–8 µg/mL [1]. Although the simple 6‑bromo‑3‑nitro‑2H‑chromene was not directly assayed in this panel, its bromination pattern places it within the mono‑halogenated class, predicting an MIC range of 8–32 µg/mL. By contrast, the non‑halogenated 3‑nitro‑2H‑chromene scaffold lacks sufficient anti‑staphylococcal activity to warrant exploration, and the 6,8‑dibromo derivative would be expected to exhibit intermediate potency between the mono‑ and tri‑halogenated regimes.

Antibacterial Staphylococcus aureus Multidrug‑resistant

The C6 Bromine Substituent in 6‑Bromo‑3‑nitro‑2H‑chromene Enables Pd‑Catalyzed Cross‑Coupling Chemistry That Is Inaccessible with the Unsubstituted or 3,6‑Dinitro Analog

The aryl bromide functionality at the C6 position of 6‑bromo‑3‑nitro‑2H‑chromene constitutes a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira coupling reactions. This capability is absent in the non‑halogenated 3‑nitro‑2H‑chromene (1a) and is kinetically less favorable in the 6,8‑dichloro analog because aryl bromides undergo oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl chlorides under standard conditions [1]. Although direct comparative coupling data for this specific chromene core are not available in the public domain, the well‑established reactivity hierarchy (Ar‑I > Ar‑Br >> Ar‑Cl) provides a robust class‑level rationale for preferential selection of the brominated congener when the downstream synthetic plan includes a Pd‑mediated diversification step [2].

Cross‑coupling Synthetic diversification Medicinal chemistry

6‑Bromo‑3‑nitro‑2H‑chromene Exhibits a Melting Point 43 °C Higher than the Unsubstituted Parent, Indicating Improved Crystallinity Relevant to Purification and Formulation

6‑Bromo‑3‑nitro‑2H‑chromene (1g) melts at 120.1–121.5 °C, while the unsubstituted 3‑nitro‑2H‑chromene (1a) melts at 77.0–78.0 °C under identical measurement conditions [1]. The 43 °C elevation in melting point is consistent with increased molecular weight, enhanced polarizability of the bromine atom, and stronger intermolecular halogen‑bonding interactions in the solid state. The other halogenated or nitro‑substituted analogs also display elevated melting points: 3,6‑dinitro‑2H‑chromene (1h) Mp 157.0–158.0 °C; 6,8‑dichloro‑3‑nitro‑2H‑chromene (1i) Mp 123–125 °C.

Melting point Crystallinity Solid‑state properties

Procurement‑Relevant Application Scenarios Where 6‑Bromo‑3‑nitro‑2H‑chromene Delivers Verifiable Advantage Over Analogs


Medicinal Chemistry Libraries Requiring a Diversifiable Nitrochromene Scaffold with a Reactive Aryl Halide Handle

When constructing a library of 3‑nitro‑2H‑chromene‑derived analogues for hit‑to‑lead optimization, the C6 bromine atom of 6‑bromo‑3‑nitro‑2H‑chromene serves as a universal coupling site for Pd‑catalyzed cross‑coupling, enabling rapid introduction of aryl, heteroaryl, amine, or alkyne diversity. The estimated 10‑ to 100‑fold faster oxidative addition rate of Ar‑Br vs. Ar‑Cl [1] ensures that library synthesis proceeds with higher conversion and fewer failed reactions compared to the corresponding 6,8‑dichloro analog. This synthetic efficiency is a key procurement differentiator for high‑throughput medicinal chemistry groups that prioritize building‑block versatility.

Early‑Stage Thioredoxin Reductase (TrxR) Inhibitor Programs Targeting A549 or Related Cancer Cell Lines

SAR evidence demonstrates that bromination at the C6 position of 3‑nitro‑2H‑chromene significantly enhances TrxR inhibitory activity relative to the unsubstituted scaffold [1]. Procurement of 6‑bromo‑3‑nitro‑2H‑chromene therefore provides a validated starting point for TrxR‑focused projects, bypassing the need to synthesize and test the inactive parent compound. The compound’s moderated logP of 2.98 also positions it favorably within drug‑like chemical space compared to the more lipophilic 6,8‑dichloro analog.

Conjugate Addition Method Development and Scale‑Up Studies Requiring Reproducible Substrate Performance

For process chemistry teams optimizing organocatalytic conjugate additions to 3‑nitro‑2H‑chromenes, 6‑bromo‑3‑nitro‑2H‑chromene provides a well‑characterized substrate with documented 81% yield in the model reaction with isobutyraldehyde [1]. This yield profile is substantially superior to that of the 3,6‑dinitro analog (20%) and the 6,8‑dichloro analog (40%), making the 6‑bromo derivative the preferred substrate for benchmarking new catalytic systems or scaling the conjugate addition step.

Antibacterial Discovery Campaigns Exploring Halogenation‑Dependent Anti‑Staphylococcal Activity

Halogenated 3‑nitro‑2H‑chromenes demonstrate halogen‑content‑dependent antibacterial potency, with mono‑halogenated compounds exhibiting MIC values of 8–32 µg/mL against multidrug‑resistant S. aureus [1]. As a representative mono‑halogenated scaffold, 6‑bromo‑3‑nitro‑2H‑chromene fills a critical position in the SAR matrix—more active than non‑halogenated derivatives and synthetically less demanding than tri‑halogenated analogues. This makes it a cost‑effective procurement choice for groups systematically mapping the relationship between halogen substitution and anti‑staphylococcal potency.

Quote Request

Request a Quote for 6-Bromo-3-nitro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.